molecular formula C10H16N10O6 B5828912 2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid

2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid

Cat. No.: B5828912
M. Wt: 372.30 g/mol
InChI Key: GAVRHYXZZDMRGQ-LJBBMTSSSA-N
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Description

2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include hydrazine derivatives, guanidine compounds, and phenyl-substituted aldehydes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; electrophiles like alkyl halides; often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid is unique due to its complex structure and multifunctional nature. Unlike simpler compounds, it can participate in a wider range of chemical reactions and has broader applications in various scientific fields.

Properties

IUPAC Name

2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N8.2HNO3/c11-9(12)17-15-6-8(16-18-10(13)14)7-4-2-1-3-5-7;2*2-1(3)4/h1-6H,(H4,11,12,17)(H4,13,14,18);2*(H,2,3,4)/b15-6+,16-8-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVRHYXZZDMRGQ-LJBBMTSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(N)N)C=NN=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N=C(N)N)/C=N/N=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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